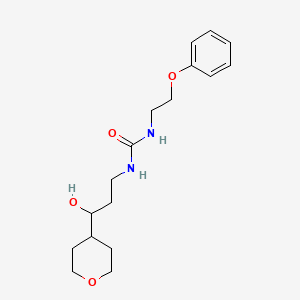

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea, also known as THPPPEU, is a synthetic organic compound that has recently gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Rheology and Gelation of Low Molecular Weight Hydrogelators

G. Lloyd and J. Steed (2011) explored anion tuning of rheology, morphology, and gelation in low molecular weight salt hydrogelators, including urea derivatives. They demonstrated that the physical properties of hydrogels could be tuned by varying the anion identity in the gelator salts, affecting the gels' elastic modulus and stability. This research highlights the potential of urea derivatives in developing materials with specific rheological properties for various applications, including drug delivery and tissue engineering Lloyd & Steed, Soft Matter, 2011.

Hydroxylation of Aromatic Hydrocarbons

O. Bakke and R. Scheline (1970) studied the hydroxylation of various aromatic hydrocarbons, including processes that might involve urea derivatives as intermediates or products in metabolic pathways. This work is significant in understanding the biotransformation of environmental chemicals and pharmaceuticals, indicating the relevance of urea derivatives in environmental chemistry and toxicology Bakke & Scheline, Toxicology and Applied Pharmacology, 1970.

Synthesis of Fluorinated Heterocycles

Joseph Sloop et al. (2002) reported on the condensation of selected 1,3-diketones with various reagents, including urea, to produce fluorinated heterocycles such as pyrazoles and pyrimidines. This research underscores the versatility of urea in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science Sloop, Bumgardner & Loehle, Journal of Fluorine Chemistry, 2002.

Urease Inhibitors for Medical Applications

Paulina Kosikowska and Łukasz Berlicki (2011) reviewed patents on urease inhibitors, including urea derivatives, highlighting their potential in treating infections caused by Helicobacter pylori and other bacteria. This area of research is crucial for developing new therapies for gastric and urinary tract infections, showcasing the medical relevance of urea derivatives Kosikowska & Berlicki, Expert Opinion on Therapeutic Patents, 2011.

Propriétés

IUPAC Name |

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c20-16(14-7-11-22-12-8-14)6-9-18-17(21)19-10-13-23-15-4-2-1-3-5-15/h1-5,14,16,20H,6-13H2,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNLMLNJCDKRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)NCCOC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)

![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)

![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)

![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)

![(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2369493.png)

![3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid](/img/structure/B2369502.png)